![molecular formula C20H19N5O B7688904 N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7688904.png)
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide, also known as MPI-0479605, is a small molecule inhibitor that has been developed to target the enzyme PAK1 (p21-activated kinase 1). PAK1 is a key regulator of cell growth, survival, and motility, and has been implicated in the development and progression of various types of cancer.
Wirkmechanismus
Target of Action
Compounds of the 1h-pyrazolo[3,4-b]quinoline class have been shown to exhibit biological activity, suggesting they interact with specific cellular targets .
Mode of Action
It’s known that the structure of 1h-pyrazolo[3,4-b]quinolines can be modified with various substituents, which can greatly influence their physical, photophysical, and biological properties .
Biochemical Pathways
1h-pyrazolo[3,4-b]quinolines have been shown to have biological properties, suggesting they may interact with and influence certain biochemical pathways .
Result of Action
Compounds of the 1h-pyrazolo[3,4-b]quinoline class have been shown to exhibit biological activity, suggesting they have specific molecular and cellular effects .
Action Environment
It’s known that the properties of 1h-pyrazolo[3,4-b]quinolines can be greatly influenced by various substituents .
Vorteile Und Einschränkungen Für Laborexperimente
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide has several advantages for use in lab experiments, including its high potency and selectivity for PAK1, as well as its ability to inhibit tumor growth and metastasis in preclinical models of cancer. However, there are also some limitations to its use, such as its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
In the future, it will be important to further investigate the potential clinical utility of N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide as a cancer therapy, both as a single agent and in combination with other treatments. Additionally, further optimization of the compound's pharmacokinetic properties will be necessary to improve its efficacy and reduce any potential toxicity. Finally, it will be important to identify biomarkers that can predict response to N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide, in order to better select patients who are most likely to benefit from treatment.
Synthesemethoden
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide was synthesized using a multi-step process that involved the coupling of two key intermediates, followed by a series of purification and isolation steps. The final product was obtained as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent anti-tumor activity. In particular, it has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, lung, and pancreatic cancer cells. Additionally, N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide has been found to enhance the efficacy of chemotherapy and radiation therapy, suggesting that it may have clinical utility as a combination therapy.
Eigenschaften
IUPAC Name |
N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-3-10-25-19-16(12-15-5-4-13(2)11-17(15)22-19)18(24-25)23-20(26)14-6-8-21-9-7-14/h4-9,11-12H,3,10H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNZUVVULMZOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.